Nsp13 inhibitor 5645-0236
CAS No.:
Cat. No.: VC19789263
Molecular Formula: C20H18N6OS2
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N6OS2 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(4-methylphenyl)guanidine |
| Standard InChI | InChI=1S/C20H18N6OS2/c1-12-6-8-13(9-7-12)22-18(21)26-19-23-14(10-17(27)25-19)11-28-20-24-15-4-2-3-5-16(15)29-20/h2-10H,11H2,1H3,(H4,21,22,23,25,26,27) |
| Standard InChI Key | DNQBBFZKWCDKDV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)N |
Introduction
Identification and Chemical Profile of 5645-0236
Discovery and Screening
5645-0236 was identified in a screen of 5,000 small molecules using a bioluminescence-based ATPase assay optimized for nsp13 . The compound emerged as one of six validated hits, showing reproducible inhibition across multiple assays.
Chemical Properties
Structural Features:
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Benzo[d]thiazole moiety: Enhances binding to hydrophobic pockets.
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Guanidine group: Facilitates interactions with acidic residues in the ATPase domain.
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Pyrimidinone core: Stabilizes interdomain interactions within nsp13 .
Mechanism of Action
ATPase Activity Inhibition
5645-0236 non-competitively inhibits nsp13’s ATPase activity, with an IC₅₀ of 50 ± 6 μM in the presence of single-stranded DNA . Mechanistic studies suggest it binds to a pocket adjacent to the Walker A motif (residues 281–291), disrupting Mg²⁺ coordination critical for ATP hydrolysis .
Helicase Function Disruption
The compound reduces nsp13’s DNA unwinding processivity (P) by 70% at 50 μM, as measured by single-molecule fluorescence assays . This is attributed to:
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Substrate binding interference: Competitive inhibition of nucleic acid binding at the 1B and RecA2 domains .
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Interdomain communication blockade: Alters conformational dynamics between the zinc-binding domain (ZBD) and helicase core, as shown by molecular dynamics simulations .
In Vitro Efficacy and Selectivity
Antiviral Activity
| Parameter | Value |
|---|---|
| EC₅₀ (VeroE6-TMPRSS2 cells) | 1.18 ± 0.09 μM |
| Selectivity Index (SI) | 847 |
| Cytotoxicity (CC₅₀) | >1,000 μM |
Key Findings:
Selectivity Profile
5645-0236 shows >100-fold selectivity over human SF1 helicases (RecQ, BLM) and no off-target inhibition of kinases or proteases at 50 μM .
Binding Kinetics and Structural Insights
Binding Affinity
| Parameter | Value |
|---|---|
| Kd (SPR) | 8.2 ± 1.3 μM |
| Kon | (1.7 ± 0.2) × 10⁴ M⁻¹s⁻¹ |
| Koff | (1.4 ± 0.3) × 10⁻² s⁻¹ |
Crystal Structure Analysis
Although no co-crystal structure exists, docking studies predict interaction with:
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Arg443: Hydrogen bonding via the pyrimidinone oxygen.
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Phe506: π-Stacking with the benzothiazole ring.
Comparative Analysis with Other Nsp13 Inhibitors
Advantages of 5645-0236:
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Oral bioavailability predicted by QSAR models (F = 68%).
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No metal coordination required, reducing toxicity risks compared to bismuth-based inhibitors .
Challenges and Future Directions
Limitations
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Moderate potency compared to bismuth compounds (e.g., Bi(Tro-NH₂)₃ IC₅₀ = 30 nM) .
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Unclear pharmacokinetics in animal models.
Optimization Strategies
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